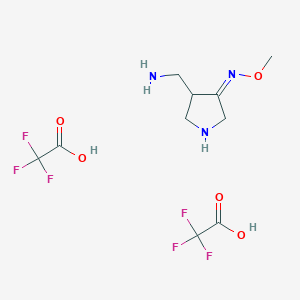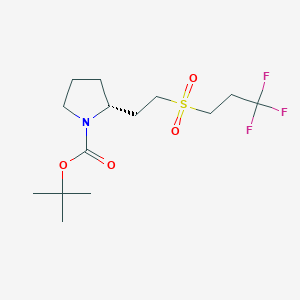![molecular formula C48H30 B12950977 1,3,5-Tris[4-(phenylethynyl)phenyl]benzene CAS No. 164025-88-1](/img/structure/B12950977.png)
1,3,5-Tris[4-(phenylethynyl)phenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl is a complex organic compound known for its unique structural properties. This compound features multiple phenylethynyl groups attached to a terphenyl core, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl typically involves multiple steps, including the formation of the terphenyl core and subsequent attachment of phenylethynyl groups. Common synthetic routes may involve:
Formation of Terphenyl Core: This can be achieved through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst.
Attachment of Phenylethynyl Groups: This step often involves Sonogashira coupling reactions, where phenylacetylene reacts with the terphenyl core in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely scale up the laboratory procedures, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The phenylethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of phenylethane derivatives.
Substitution: Formation of halogenated terphenyl compounds.
Aplicaciones Científicas De Investigación
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural properties.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which 4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl exerts its effects depends on its application. In organic electronics, for example, the compound’s conjugated system allows for efficient charge transport. In biological systems, its interactions with proteins or nucleic acids could be mediated by π-π stacking interactions and hydrophobic effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Bis(1-phenyl-phenanthro[9,10-d]imidazol-2-yl)biphenyl: Similar in having multiple phenyl groups and used in organic electronics.
4,4’-Methylenebis(phenyl isocyanate): Another compound with multiple phenyl groups, used in polymer production.
Uniqueness
4,4’‘-Bis(phenylethynyl)-5’-(4-(phenylethynyl)phenyl)-1,1’:3’,1’'-terphenyl is unique due to its multiple phenylethynyl groups attached to a terphenyl core, which provides a high degree of conjugation and rigidity. This makes it particularly useful in applications requiring stable, conjugated systems, such as organic semiconductors and advanced materials.
Propiedades
Número CAS |
164025-88-1 |
|---|---|
Fórmula molecular |
C48H30 |
Peso molecular |
606.7 g/mol |
Nombre IUPAC |
1,3,5-tris[4-(2-phenylethynyl)phenyl]benzene |
InChI |
InChI=1S/C48H30/c1-4-10-37(11-5-1)16-19-40-22-28-43(29-23-40)46-34-47(44-30-24-41(25-31-44)20-17-38-12-6-2-7-13-38)36-48(35-46)45-32-26-42(27-33-45)21-18-39-14-8-3-9-15-39/h1-15,22-36H |
Clave InChI |
OLHPWSBJPACORD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C3=CC(=CC(=C3)C4=CC=C(C=C4)C#CC5=CC=CC=C5)C6=CC=C(C=C6)C#CC7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(4-Chlorophenyl)benzimidazol-2-yl]benzenesulfonamide](/img/structure/B12950894.png)


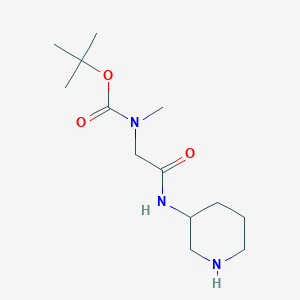
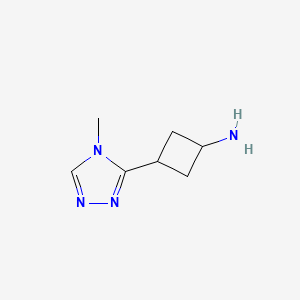
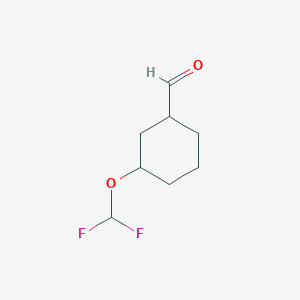
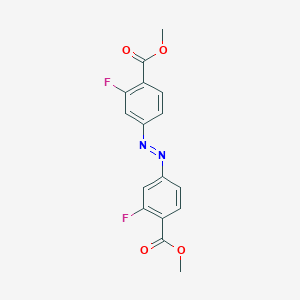
![7-Chloro-2-(methylthio)-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine](/img/structure/B12950928.png)

